molecular formula C16H12ClN3 B1223271 2-Chloro-4,6-diphenyl-5-pyrimidinamine

2-Chloro-4,6-diphenyl-5-pyrimidinamine

Cat. No.: B1223271
M. Wt: 281.74 g/mol
InChI Key: SLOSQZWEGNDMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4,6-diphenyl-5-pyrimidinamine is a member of pyrimidines.

Properties

Molecular Formula

C16H12ClN3

Molecular Weight

281.74 g/mol

IUPAC Name

2-chloro-4,6-diphenylpyrimidin-5-amine

InChI

InChI=1S/C16H12ClN3/c17-16-19-14(11-7-3-1-4-8-11)13(18)15(20-16)12-9-5-2-6-10-12/h1-10H,18H2

InChI Key

SLOSQZWEGNDMAF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)C3=CC=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)C3=CC=CC=C3)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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